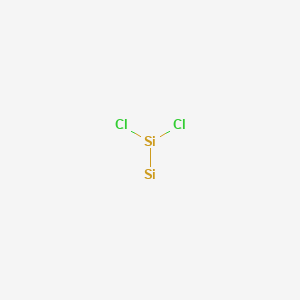
4,5-dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, and a cyclopropylmethyl group at position 2. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,5-dibromo-1H-1,2,3-triazole with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,5-Dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other groups through nucleophilic substitution reactions.
Lithium-Halogen Exchange: The bromine atoms can be replaced by lithium using reagents like butyllithium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Lithium-Halogen Exchange: Butyllithium in diethyl ether or tetrahydrofuran at low temperatures is commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be obtained.
Lithium Derivatives: The reaction with butyllithium can yield lithiated triazoles, which can be further reacted with electrophiles to form new compounds.
科学的研究の応用
4,5-Dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Chemical Biology: The compound can be used to study the interactions of triazoles with biological targets.
Material Science: Triazole derivatives are explored for their potential use in materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4,5-dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, triazoles often act by inhibiting enzymes or interacting with specific receptors. The presence of bromine atoms and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Similar Compounds
4,5-Dibromo-2-methylimidazole: This compound is structurally similar but contains a methyl group instead of a cyclopropylmethyl group.
4,5-Dibromo-2-furoic acid: Another similar compound with a furan ring instead of a triazole ring.
Uniqueness
4,5-Dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C6H7Br2N3 |
|---|---|
分子量 |
280.95 g/mol |
IUPAC名 |
4,5-dibromo-2-(cyclopropylmethyl)triazole |
InChI |
InChI=1S/C6H7Br2N3/c7-5-6(8)10-11(9-5)3-4-1-2-4/h4H,1-3H2 |
InChIキー |
XUYUHCHRNVIWIY-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2N=C(C(=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)

![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)










